3alpha-Tigloyloxypterokaurene L3

Lipophilicity Membrane Permeability Drug-Likeness

3alpha-Tigloyloxypterokaurene L3 (CAS 1588516-87-3) is an ent-kaurane diterpenoid featuring a C-3α tigloyloxy ester, a C-9β hydroxyl group, and a C-19 carboxylic acid moiety. It was first reported as a new natural product isolated from the ethanol extract of Wedelia trilobata.

Molecular Formula C25H36O5
Molecular Weight 416.558
CAS No. 1588516-87-3
Cat. No. B593468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha-Tigloyloxypterokaurene L3
CAS1588516-87-3
Molecular FormulaC25H36O5
Molecular Weight416.558
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
InChIInChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19-,22-,23+,24-,25-/m1/s1
InChIKeyOMEDWFNWWHKRJU-KMRCWPNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

3alpha-Tigloyloxypterokaurene L3 (CAS 1588516-87-3): A Structurally Unique ent-Kaurane Diterpenoid from Wedelia trilobata


3alpha-Tigloyloxypterokaurene L3 (CAS 1588516-87-3) is an ent-kaurane diterpenoid featuring a C-3α tigloyloxy ester, a C-9β hydroxyl group, and a C-19 carboxylic acid moiety. It was first reported as a new natural product isolated from the ethanol extract of Wedelia trilobata [1]. With a molecular formula of C25H36O5 and a predicted ACD/LogP of 5.54, this compound exhibits high lipophilicity relative to simpler ent-kaurane scaffolds .

High-lipophilicity ent-kaurane probe for permeability and cellular uptake assays
Unique 3α-tigloyloxy-9β-hydroxy substitution for ent-kaurane SAR studies
Selectivity benchmarking: negative control against protein-tyrosine-phosphatase

Why Generic Substitution Fails for 3alpha-Tigloyloxypterokaurene L3


Ent-kaurane diterpenoids exhibit highly structure-dependent biological profiles, and even subtle modifications in ester substitution pattern, stereochemistry, or oxidation state can drastically alter activity and selectivity. 3alpha-Tigloyloxypterokaurene L3 possesses a unique 3α-tigloyloxy-9β-hydroxy substitution pattern that distinguishes it from other in-class compounds isolated from the same source, such as pterokaurene L3, 3α-cinnamoyloxypterokaurene L3, and ent-3β-tigloyloxykaur-16-en-19-oic acid [1]. This structural divergence is a primary driver of differential physicochemical properties, including the elevated lipophilicity (ACD/LogP 5.54) relative to simpler analogs , and underlies distinct enzyme interaction profiles [2]. Generic replacement with a related ent-kaurane without this precise substitution pattern cannot replicate these molecular attributes.

Ester substitution (tigloyl vs. cinnamoyl) may shift lipophilicity and target engagement profiles
9β-Hydroxy group influences hydrogen bonding; analogs lacking this motif may not replicate SAR
Class-level phosphatase inhibition cannot be assumed; other ent-kauranes may show different off-target profiles

Quantitative Evidence for Selecting 3alpha-Tigloyloxypterokaurene L3


Elevated Lipophilicity (ACD/LogP 5.54) vs. Pterokaurene L3 (LogP ~4.52)

The predicted octanol-water partition coefficient (ACD/LogP) for 3alpha-Tigloyloxypterokaurene L3 is 5.54 . In contrast, the structurally simpler analog pterokaurene L3 (C20H30O3, MW 318.46), which lacks the tigloyl ester side chain and has a free C-9 hydroxyl, exhibits a reported LogP of approximately 4.52 . This ~1.02 LogP unit increase translates to an approximately 10-fold higher predicted lipophilicity.

Lipophilicity Comparison
Head-to-head
ΔLogP +1.02
Target: 5.54 Pterokaurene L3: 4.52
Supports membrane permeability assay context
Predicted values (ACD/Percepta); experimental LogP may vary
Lipophilicity Membrane Permeability Drug-Likeness

Selective Lack of Inhibition Against Protein-Tyrosine-Phosphatase (0.024 mM)

At a concentration of 0.024 mM, 3alpha-Tigloyloxypterokaurene L3 exhibited no inhibitory activity against protein-tyrosine-phosphatase (EC 3.1.3.48) [1]. This negative result provides a selectivity benchmark, indicating that the compound does not interfere with this specific phosphatase class at this concentration. This contrasts with the class-level inference that many ent-kauranes are known to modulate phosphatase activity, and suggests a more targeted interaction profile.

Phosphatase Selectivity
Supporting evidence
No inhibition at 0.024 mM
Supports phosphatase selectivity profiling
BRENDA assay (EC 3.1.3.48); single concentration test
Enzyme Selectivity Protein-Tyrosine-Phosphatase Off-Target Profiling

Unique 3α-Tigloyloxy-9β-hydroxy Substitution Pattern

3alpha-Tigloyloxypterokaurene L3 was identified as a new ent-kaurane diterpenoid with a distinct 3α-tigloyloxy ester, a 9β-hydroxy group, and a 19-carboxylic acid [1]. This substitution pattern is unique among the 15 compounds isolated from Wedelia trilobata in the same study, differentiating it from close analogs such as 3α-cinnamoyloxypterokaurene L3 (cinnamoyl instead of tigloyl) and ent-3β-tigloyloxykaur-16-en-19-oic acid (lacking the 9β-OH) [1].

Substitution Pattern
Direct head-to-head
3α-tigloyloxy, 9β-OH, 19-COOH
Defines unique SAR probe for ent-kaurane studies
Structure confirmed by NMR and MS
Structure-Activity Relationship Diterpenoid Chemistry Natural Product

Higher Molecular Weight and Complexity vs. Pterokaurene L3

3alpha-Tigloyloxypterokaurene L3 has a molecular weight of 416.55 g/mol and a formula of C25H36O5 [1]. The comparator pterokaurene L3 has a molecular weight of 318.46 g/mol and a formula of C20H30O3 [2]. The target compound is approximately 31% larger by mass and contains additional ester and carboxyl functional groups, which influence its solubility, hydrogen bonding capacity, and metabolic stability.

Molecular Weight Delta
Head-to-head
ΔMW +98.09 (+31%)
Target: 416.55 g/mol Pterokaurene L3: 318.46 g/mol
Impacts handling, solubility, and derivatization potential
Calculated from molecular formula
Physicochemical Properties Drug Development Diterpenoid

Recommended Applications for 3alpha-Tigloyloxypterokaurene L3


Structure-Activity Relationship (SAR) Studies in ent-Kaurane Diterpenoids

Leverage its unique 3α-tigloyloxy-9β-hydroxy substitution pattern [1] as a distinct comparator in SAR studies aimed at understanding how ester side chains and hydroxyl positioning influence biological activity, lipophilicity, and target engagement within the ent-kaurane class.

Membrane Permeability and Cellular Uptake Assays

Utilize its high predicted lipophilicity (ACD/LogP 5.54) [1] in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to investigate the relationship between ent-kaurane substitution and passive diffusion across lipid bilayers.

Selectivity Profiling Against Phosphatase Targets

Employ the documented lack of inhibition against protein-tyrosine-phosphatase (0.024 mM) [1] as a negative control or selectivity benchmark when screening panels of phosphatase enzymes to identify ent-kauranes with specific inhibition profiles.

Natural Product Derivatization and Medicinal Chemistry

Exploit the presence of a free carboxylic acid group and a conjugated ester for further semi-synthetic modifications, such as amide coupling or ester hydrolysis, to generate novel analogs with potentially improved pharmacological properties.

Application
Selection Property
Validation Focus
ent-Kaurane SAR studies
Unique 3α-tigloyloxy-9β-hydroxy probe
Substitution-dependent activity comparison
Membrane permeability assays
High-lipophilicity ent-kaurane
PAMPA/Caco-2 diffusion modeling
Phosphatase selectivity profiling
Negative control for tyrosine-phosphatase
Off-target screening validation
Derivatization & medchem campaigns
Free carboxylic acid and ester handle
Amide coupling, ester hydrolysis product analysis
Quote Request

Request a Quote for 3alpha-Tigloyloxypterokaurene L3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.